molecular formula C17H25NO3 B14306049 Carbamic acid, (5-oxononyl)-, phenylmethyl ester CAS No. 116437-36-6

Carbamic acid, (5-oxononyl)-, phenylmethyl ester

Cat. No.: B14306049
CAS No.: 116437-36-6
M. Wt: 291.4 g/mol
InChI Key: MCEICHLPTQZBEH-UHFFFAOYSA-N
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Description

Carbamic acid, (5-oxononyl)-, phenylmethyl ester is a chemical compound with the molecular formula C17H25NO3. It contains a carbamate group, a phenylmethyl ester group, and a 5-oxononyl chain. This compound is known for its unique chemical structure, which includes multiple bonds, aromatic rings, and functional groups such as ketones and carbamates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-oxononyl)-, phenylmethyl ester typically involves the reaction of a phenylmethyl ester with a carbamic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-oxononyl)-, phenylmethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (5-oxononyl)-, phenylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, (5-oxononyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It may also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (5-oxononyl)-, phenylmethyl ester
  • Carbamic acid, (5-oxononyl)-, phenylmethyl amide
  • Carbamic acid, (5-oxononyl)-, phenylmethyl ether

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

116437-36-6

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

benzyl N-(5-oxononyl)carbamate

InChI

InChI=1S/C17H25NO3/c1-2-3-11-16(19)12-7-8-13-18-17(20)21-14-15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-14H2,1H3,(H,18,20)

InChI Key

MCEICHLPTQZBEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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